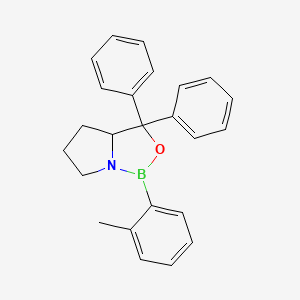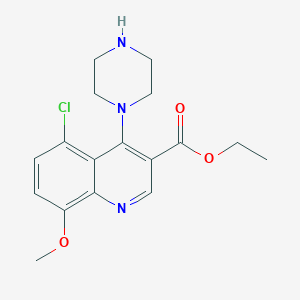
Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5-Chlor-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxylat ist eine synthetische Verbindung, die zur Chinolin-Familie gehört. Chinolin-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-5-Chlor-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die Kondensation von 5-Chlor-8-methoxychinolin-3-carbonsäure mit Piperazin in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan. Der resultierende Zwischenstoff wird dann unter sauren Bedingungen mit Ethanol verestert, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
Ethyl-5-Chlor-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.
Substitution: Das Chloratom kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 5-Hydroxy-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxylat.
Reduktion: Bildung von 5-Chlor-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxamid.
Substitution: Bildung verschiedener substituierter Chinolin-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Chinolin-Derivate verwendet.
Biologie: Auf seine potenzielle Verwendung als antimikrobielles und antivirales Mittel untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Malaria und Krebs untersucht.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-5-Chlor-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es bei antimikrobiellen Anwendungen die Synthese von Nukleinsäuren oder Proteinen in mikrobiellen Zellen hemmen, was zum Zelltod führt. In der Krebstherapie kann es die Zellteilung stören und Apoptose in Krebszellen induzieren .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-hydroxy-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate.
Reduction: Formation of 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxamide.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to cell death. In cancer therapy, it may interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chloroquin: Ein bekanntes Antimalariamittel mit einer ähnlichen Chinolinstruktur.
Hydroxychloroquin: Ein weiteres Antimalariamittel mit zusätzlichen Hydroxylgruppen.
Chinolin-3-carboxylat-Derivate: Eine Klasse von Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Ethyl-5-Chlor-8-methoxy-4-(Piperazin-1-yl)chinolin-3-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Insbesondere seine Piperazin-Einheit verbessert seine Löslichkeit und Bioverfügbarkeit, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C17H20ClN3O3 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
QFKWPMBSRATCIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)

![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)


![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)amino]ethanol](/img/structure/B12116216.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)
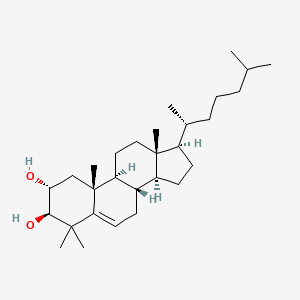
![7-methyl-6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12116246.png)
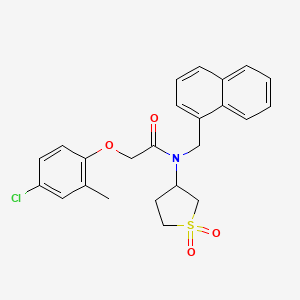
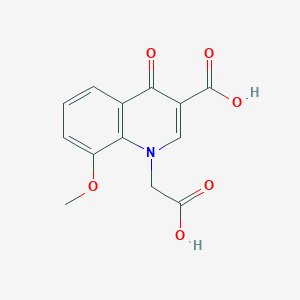

![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
